TAS1553: A Deep Dive into its Mechanism of Action in Cancer Cells
TAS1553: A Deep Dive into its Mechanism of Action in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS1553 is a novel, orally bioavailable small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair. By disrupting the protein-protein interaction between the R1 and R2 subunits of RNR, TAS1553 effectively depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs). This targeted inhibition induces significant DNA replication stress, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated the potent and selective antitumor activity of TAS1553 across a range of hematological and solid tumor models. Notably, the expression of Schlafen family member 11 (SLFN11) has been identified as a potential predictive biomarker for sensitivity to TAS1553, suggesting a personalized medicine approach for its clinical application. This technical guide provides a comprehensive overview of the mechanism of action of TAS1553, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to TAS1553
TAS1553 is a first-in-class inhibitor that targets the interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR).[1][2][3] RNR is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1] The activity of RNR is frequently upregulated in cancer cells to support their high proliferative rate, making it an attractive target for anticancer therapy. Unlike traditional RNR inhibitors that target the enzyme's active site, TAS1553 offers a distinct mechanism by preventing the formation of the active RNR holoenzyme.[1][4]
Core Mechanism of Action: Inhibition of RNR Subunit Interaction
The primary mechanism of action of TAS1553 is the allosteric inhibition of RNR through the disruption of the protein-protein interaction between its two subunits, RRM1 (R1) and RRM2 (R2).[1] This interaction is essential for the catalytic activity of the enzyme.
Binding Affinity and RNR Inhibition
TAS1553 has been shown to bind to the R1 subunit of RNR with high affinity.[4] This binding prevents the assembly of the functional R1-R2 complex, thereby inhibiting the enzymatic conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).
| Parameter | Value | Reference |
| Binding Affinity (Kd) to R1 Subunit | 0.0349 ± 0.0009 µmol/L | [4] |
| IC50 for RNR Enzymatic Activity | 0.0542 µmol/L | [5] |
| IC50 for R1-R2 Subunit Interaction | 0.0396 µmol/L | [5] |
Downstream Cellular Effects
The inhibition of RNR by TAS1553 triggers a cascade of downstream events within cancer cells, ultimately leading to their demise.
Depletion of dNTP Pools
By inhibiting RNR, TAS1553 leads to a significant and rapid depletion of the intracellular dNTP pool, particularly the deoxyadenosine (B7792050) triphosphate (dATP) pool.[1][4][5] This imbalance in dNTPs is a critical initiating event in the cellular response to TAS1553. In preclinical models, a notable decrease in the intratumoral dATP pool was observed without a corresponding reduction in the ATP pool, highlighting the selectivity of TAS1553 for the de novo DNA synthesis pathway.[5][6]
Induction of DNA Replication Stress
The scarcity of dNTPs caused by TAS1553 treatment leads to the stalling of replication forks and the activation of the DNA damage response (DDR) pathway, a phenomenon known as DNA replication stress.[1] This is evidenced by the phosphorylation of key checkpoint proteins such as CHK1 and RPA2.
Cell Cycle Arrest and Apoptosis
Prolonged DNA replication stress ultimately triggers cell cycle arrest and programmed cell death (apoptosis). The induction of apoptosis by TAS1553 is confirmed by the detection of cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3, key markers of the apoptotic cascade.
Preclinical Antitumor Activity
TAS1553 has demonstrated broad and potent antiproliferative activity against a panel of human cancer cell lines, including both solid and hematological malignancies.
In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HCC1806 | Breast Cancer | 0.228 | [5] |
| HCC38 | Breast Cancer | 0.352 | [5] |
| MV-4-11 | Acute Myeloid Leukemia | N/A | [6][7] |
| BHL-89 | Chronic Lymphocytic Leukemia | 4.15 | [5] |
GI50: 50% growth inhibition concentration.
In Vivo Efficacy in Xenograft Models
Oral administration of TAS1553 has shown significant antitumor efficacy in various xenograft models. In a rat xenograft model using MV-4-11 (acute myeloid leukemia) cells, daily oral administration of TAS1553 for 14 days resulted in a dose-dependent inhibition of tumor growth.[4][5][6]
| Model | Treatment | Dosage | Outcome | Reference |
| MV-4-11 Rat Xenograft | TAS1553 (p.o., q.d. for 14 days) | 150 mg/kg | Tumor growth inhibition | [5] |
| MV-4-11 Rat Xenograft | TAS1553 (p.o., q.d. for 14 days) | 300 mg/kg | Tumor shrinkage (disappearance in 3/5 rats) | [5] |
| MV-4-11 Mouse Xenograft | TAS1553 (100 mg/kg/day) + Cytarabine (10 mg/kg/day, 5 days) | N/A | Superior antitumor efficacy compared to monotherapy | [7] |
| CFPAC-1 Mouse Xenograft | TAS1553 + Gemcitabine (20 mg/kg/day, q.wk.) | N/A | Striking antitumor efficacy | [7] |
SLFN11 as a Predictive Biomarker
Schlafen family member 11 (SLFN11) has been identified as a potential predictive biomarker for the cytotoxic effects of TAS1553.[1][8] SLFN11 is a nuclear protein involved in the cellular response to DNA damage and replication stress.[8][9] High expression of SLFN11 has been shown to sensitize cancer cells to DNA-damaging agents by promoting apoptosis.[8][10] In the context of TAS1553, depletion of SLFN11 has been observed to suppress the cytotoxic effect and caspase-3/7 activation induced by the drug, suggesting that SLFN11 expression could be used to select patients who are most likely to respond to TAS1553 therapy.[10]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of TAS1553.
RNR Enzymatic Activity Assay
-
Objective: To determine the inhibitory effect of TAS1553 on the enzymatic activity of RNR.
-
Methodology: The assay measures the conversion of a ribonucleoside diphosphate (B83284) (e.g., cytidine (B196190) diphosphate - CDP) to its corresponding deoxyribonucleoside diphosphate (dCDP) by recombinant human RNR. The reaction mixture typically includes the R1 and R2 subunits, the substrate, and various concentrations of the inhibitor. The amount of dCDP produced is quantified using a suitable method, such as high-performance liquid chromatography (HPLC). The IC50 value is then calculated.
RNR Subunit Interaction Assay (AlphaLISA)
-
Objective: To measure the ability of TAS1553 to disrupt the interaction between the R1 and R2 subunits of RNR.
-
Methodology: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is employed. Recombinant R1 and R2 proteins are tagged with donor and acceptor beads, respectively. When R1 and R2 interact, the beads are brought into close proximity, resulting in a luminescent signal upon excitation. TAS1553 is added at various concentrations, and the reduction in the luminescent signal is measured to determine the IC50 for the inhibition of the protein-protein interaction.
Cell Viability Assay
-
Objective: To assess the antiproliferative effect of TAS1553 on cancer cell lines.
-
Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. Cells are seeded in multi-well plates and treated with a range of TAS1553 concentrations for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent is then added, and the resulting luminescence is measured. The GI50 value is calculated from the dose-response curve.
Measurement of Intracellular dNTP Pools
-
Objective: To quantify the changes in intracellular dNTP levels following TAS1553 treatment.
-
Methodology: Cells are treated with TAS1553 for a defined time. The cells are then lysed, and the nucleotides are extracted. The dNTPs in the cell extracts are separated and quantified using high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).
Western Blot Analysis for DNA Replication Stress and Apoptosis Markers
-
Objective: To detect the activation of the DNA damage response and the induction of apoptosis.
-
Methodology: Cells are treated with TAS1553, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of CHK1 and RPA2 (for replication stress) and for cleaved PARP and cleaved caspase-3 (for apoptosis). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, typically via chemiluminescence.
Conclusion
TAS1553 represents a promising novel approach to cancer therapy by selectively targeting the RNR enzyme through a unique mechanism of inhibiting subunit interaction. Its ability to induce profound DNA replication stress and apoptosis in cancer cells, coupled with its oral bioavailability and demonstrated in vivo efficacy, underscores its potential as a valuable therapeutic agent. The identification of SLFN11 as a potential predictive biomarker paves the way for a more personalized and effective clinical application of TAS1553. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this innovative RNR inhibitor in the treatment of various cancers.
References
- 1. TAS1553, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. TAS1553 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. TAS1553, a small molecule subunit interaction inhibitor of ribonucleotide reductase, exhibits antitumor activity by causing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Schlafen 11 (SLFN11) as a predictive biomarker for targeting the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
